molecular formula C12H11ClF3NO B2734336 2-Chloro-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide CAS No. 2411253-81-9

2-Chloro-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide

Katalognummer B2734336
CAS-Nummer: 2411253-81-9
Molekulargewicht: 277.67
InChI-Schlüssel: RHPNIEOEVHDJHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies for treating various types of cancer and autoimmune diseases.

Wirkmechanismus

2-Chloro-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Toll-like receptor (TLR) in immune cells. By inhibiting BTK, 2-Chloro-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
2-Chloro-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the production of pro-inflammatory cytokines in immune cells. 2-Chloro-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide has also been shown to have minimal effects on normal immune cells, leading to fewer side effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-Chloro-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide in lab experiments include its high potency and selectivity, as well as its favorable pharmacokinetic properties. However, the limitations include its potential toxicity and the need for further studies to determine its optimal dosing and combination with other therapies.

Zukünftige Richtungen

There are several future directions for the development of 2-Chloro-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide. One direction is to further investigate its therapeutic potential in combination with other targeted therapies or immunotherapies. Another direction is to explore its potential for treating other types of cancer and autoimmune diseases. Additionally, further studies are needed to determine its safety and efficacy in clinical trials.
In conclusion, 2-Chloro-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide is a promising small molecule inhibitor that has shown potential for treating various types of cancer and autoimmune diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its optimal use in clinical settings.

Synthesemethoden

The synthesis of 2-Chloro-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide involves several steps, including the reaction of 2-chloro-1-(trifluoromethyl)-2,3-dihydroindene with N-(2-bromoethyl)acetamide in the presence of a palladium catalyst, followed by purification steps. The final product is obtained as a white solid with a purity of >99%.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide has shown promising results in preclinical studies for treating various types of cancer and autoimmune diseases, including B-cell malignancies, multiple myeloma, and rheumatoid arthritis. It has been shown to inhibit the growth and survival of cancer cells and reduce inflammation in autoimmune diseases.

Eigenschaften

IUPAC Name

2-chloro-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NO/c13-7-10(18)17-11(12(14,15)16)6-5-8-3-1-2-4-9(8)11/h1-4H,5-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPNIEOEVHDJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.